2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
CAS No.: 17626-34-5
Cat. No.: VC21051984
Molecular Formula: C8H19NO4
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17626-34-5 |
|---|---|
| Molecular Formula | C8H19NO4 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol |
| Standard InChI | InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2 |
| Standard InChI Key | JIQBWPFLOVGXMI-UHFFFAOYSA-N |
| SMILES | C(CO)N(CCO)CCOCCO |
| Canonical SMILES | C(CO)N(CCO)CCOCCO |
Introduction
Chemical Identity and Structural Characteristics
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is a tertiary amine compound identified by CAS number 17626-34-5. It possesses a distinctive structure characterized by a central nitrogen atom linked to three chains, each terminated with hydroxyl groups. This arrangement results in a molecule with excellent hydrogen bonding capabilities and highly versatile chemical reactivity.
The compound has a molecular formula of C8H19NO4 and a precise molecular weight of 193.24 g/mol . Its structure can be represented through various chemical identifiers, providing a comprehensive understanding of its molecular architecture.
Identification Parameters
The compound is registered under several nomenclature systems with various synonyms:
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IUPAC Name: 2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol
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Common Synonyms:
Chemical Identifiers
The compound's structure can be precisely defined through standardized chemical notation systems:
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Standard InChI: InChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2
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PubChem Compound ID: 87197
Table 1: Key Identification Parameters of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
| Parameter | Value |
|---|---|
| CAS Number | 17626-34-5 |
| Molecular Formula | C8H19NO4 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethyl-(2-hydroxyethyl)amino]ethanol |
| InChIKey | JIQBWPFLOVGXMI-UHFFFAOYSA-N |
| EC Number | 241-604-6 |
Physical and Chemical Properties
2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol typically exists as a viscous liquid or solid at room temperature . Its physical state is heavily influenced by the presence of multiple hydroxyl groups, which contribute to extensive intermolecular hydrogen bonding.
Physical Properties
The compound exhibits several key physical properties that determine its behavior in various applications:
Chemical Properties
The molecule's chemical behavior is primarily determined by its functional groups:
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Solubility: Highly soluble in water due to the presence of multiple hydroxyl groups capable of forming hydrogen bonds
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Hydrophilicity: XLogP3 value of -1.71810 indicates strong hydrophilic character
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Polar Surface Area: 73.16000, reflecting its hydrogen bonding capabilities
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Reactivity: The tertiary amine center and multiple hydroxyl groups confer notable reactivity, particularly in alkylation, acylation, and complexation reactions
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Chelating Ability: Functions effectively as a chelating agent for transition metals due to its multiple donor groups
The presence of both amine and hydroxyl functionalities grants this molecule amphiphilic properties, making it particularly valuable in applications requiring surfactant or emulsifying capabilities .
Table 2: Physical and Chemical Properties of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
| Property | Value |
|---|---|
| Physical State | Viscous liquid or solid at room temperature |
| Solubility | Water-soluble |
| Density | 1.159 g/cm³ |
| Boiling Point | 357.9°C at 760 mmHg |
| Flash Point | 170.3°C |
| Refractive Index | 1.501 |
| Vapor Pressure | 1.46E-06 mmHg at 25°C |
| XLogP3 | -1.71810 |
| Polar Surface Area | 73.16000 |
Synthesis Methods and Production
The synthesis of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol can be achieved through various methods, with particular emphasis on controlled reaction conditions to ensure proper formation of the desired molecular structure.
Laboratory Synthesis Approaches
Several synthetic routes are employed for laboratory-scale production:
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Ethoxylation Reactions: A common approach involving the reaction of appropriate amino alcohols with ethylene oxide derivatives under controlled conditions
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Stepwise Alkylation: Sequential alkylation of diethanolamine with appropriate haloalcohols to introduce the 2-hydroxyethoxy ethyl chain
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Nucleophilic Substitution: Reaction of diethanolamine with 2-(2-chloroethoxy)ethanol in the presence of a base
These synthetic pathways require careful control of reaction parameters including temperature, solvent selection, catalyst type, and reaction time to maximize yield and minimize side reactions.
Purification Techniques
Once synthesized, the compound typically undergoes purification to remove impurities and unreacted starting materials:
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Distillation: Vacuum distillation is commonly employed due to the compound's high boiling point
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Crystallization: Formation of crystalline derivatives followed by recrystallization
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Chromatographic Methods: For laboratory-scale purification of smaller quantities
Industrial Production
Industrial production of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol typically employs continuous flow processes rather than batch reactions to improve efficiency and yield. Key considerations in industrial synthesis include:
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Catalyst Selection: Optimization of catalyst type and loading to enhance reaction kinetics
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Reaction Engineering: Design of reactor systems to control heat transfer and mixing
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Process Integration: Development of integrated systems for reaction, separation, and purification
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Quality Control: Implementation of analytical methods to ensure consistent product quality
Table 3: Synthesis Overview of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
| Aspect | Details |
|---|---|
| Primary Synthetic Routes | Ethoxylation reactions, Alkylation of amino alcohols |
| Purification Methods | Distillation, Crystallization, Chromatography |
| Critical Parameters | Temperature, Pressure, Catalyst type, Reaction time |
| Typical Catalysts | Base catalysts, Metal catalysts, Acid catalysts |
| Common Impurities | Unreacted starting materials, Over-alkylated products |
Applications and Uses
The unique structure and properties of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol make it valuable across multiple industries and applications. Its multifunctional nature, featuring both amine and hydroxyl groups, contributes to its versatility.
Industrial Applications
In industrial settings, the compound serves several critical functions:
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Chelating Agent: Effectively sequesters transition metals in various chemical processes due to its multiple donor groups
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Reaction Stabilizer: Prevents unwanted side reactions or degradation in chemical syntheses
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Organic Synthesis: Functions as a building block for more complex molecular structures
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Surfactant and Emulsifier: Utilized in formulations requiring enhanced solubility and stability due to its amphiphilic character
Polymer Chemistry
The compound plays significant roles in polymer science:
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Monomer: Serves as a monomer for synthesizing biodegradable polymers suitable for various applications
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Cross-linking Agent: Facilitates the formation of network structures in polymer systems
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Polymer Modifier: Imparts specific properties to polymer formulations, including hydrophilicity and reactivity
Biomedical Applications
Several biomedical applications leverage the compound's unique properties:
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Biochemical Assays: Employed in buffer solutions where its chelating properties help control ionic environments
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Drug Delivery Systems: Explored for developing controlled-release formulations, particularly in biodegradable polymer matrices
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Medical Polymers: Utilized in synthesizing biodegradable polymers for medical applications requiring controlled degradation profiles
Table 4: Applications of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
| Application Domain | Specific Uses |
|---|---|
| Chemical Industry | Chelating agent, Reaction stabilizer, Organic synthesis building block |
| Polymer Science | Monomer for biodegradable polymers, Cross-linking agent |
| Biomedical Field | Buffer component, Drug delivery systems, Medical polymer synthesis |
| Surface Chemistry | Surfactant, Emulsifier, Wetting agent |
| Aspect | Recommendations |
|---|---|
| Personal Protection | Chemical-resistant gloves, Safety goggles, Lab coat |
| Storage | Cool, dry location in closed containers |
| Incompatibilities | Strong oxidizers, Strong acids |
| Emergency Response | Containment with absorbent materials, Ventilation |
| Disposal | According to local regulations for chemical waste |
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